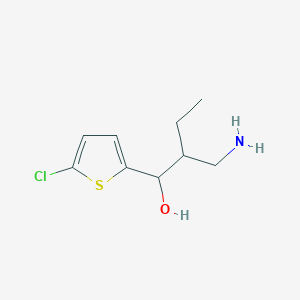
2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol is an organic compound that contains a thiophene ring substituted with a chlorine atom and an aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors.
Chlorination: The thiophene ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Aminomethylation: The chlorinated thiophene undergoes aminomethylation using formaldehyde and ammonia or an amine.
Butanol Addition: The final step involves the addition of a butanol group to the aminomethylated thiophene.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Catalysts and specific reaction conditions may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group, converting it to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)-1-(5-bromothiophen-2-yl)butan-1-ol: Similar structure with a bromine atom instead of chlorine.
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol may impart unique reactivity and properties compared to its analogs
Propiedades
Fórmula molecular |
C9H14ClNOS |
|---|---|
Peso molecular |
219.73 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol |
InChI |
InChI=1S/C9H14ClNOS/c1-2-6(5-11)9(12)7-3-4-8(10)13-7/h3-4,6,9,12H,2,5,11H2,1H3 |
Clave InChI |
GGKGFHDQMAGMOJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(C1=CC=C(S1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


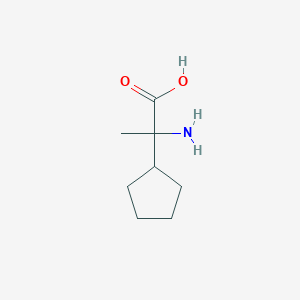
![4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13550323.png)
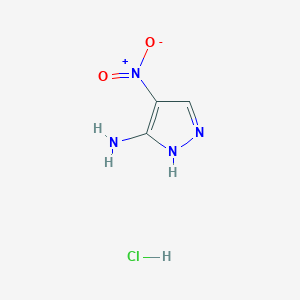

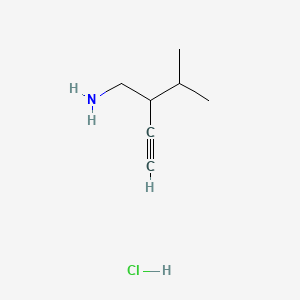
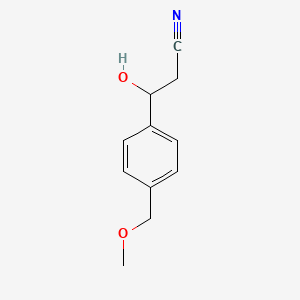
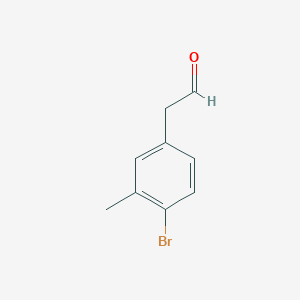
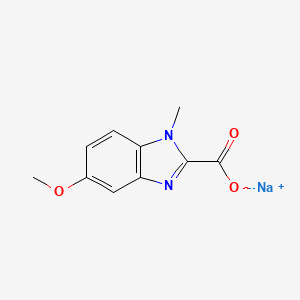
![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13550354.png)
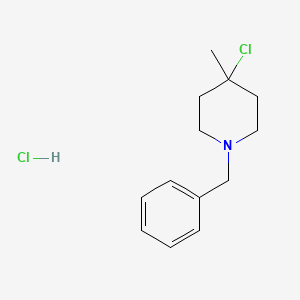
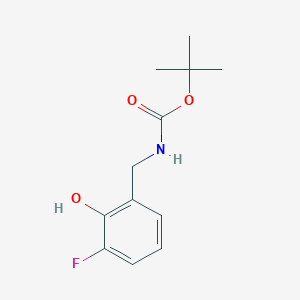
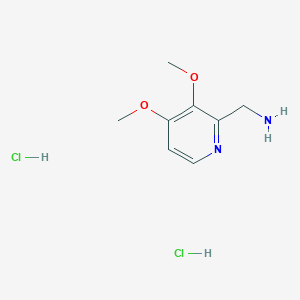
![Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate](/img/structure/B13550397.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
